Di(adamantan-1-yl)(tert-butyl)phosphine
Description
Di(adamantan-1-yl)(tert-butyl)phosphine is a sterically hindered tertiary alkylphosphine featuring two adamantyl groups and a tert-butyl substituent on the phosphorus atom. Its bulky adamantyl moieties impart exceptional stability and electron-donating properties, making it valuable in catalysis and materials science. These methods prioritize scalability and safety, critical for industrial applications.
Properties
Molecular Formula |
C24H39P |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bis(1-adamantyl)-tert-butylphosphane |
InChI |
InChI=1S/C24H39P/c1-22(2,3)25(23-10-16-4-17(11-23)6-18(5-16)12-23)24-13-19-7-20(14-24)9-21(8-19)15-24/h16-21H,4-15H2,1-3H3 |
InChI Key |
XJIXVSYABXKOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(tert-butyl)phosphine typically involves the reaction of adamantyl lithium with tert-butylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Di(adamantan-1-yl)(tert-butyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the primary products.
Substitution: Metal-phosphine complexes are the major products formed.
Scientific Research Applications
Di(adamantan-1-yl)(tert-butyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Di(adamantan-1-yl)(tert-butyl)phosphine involves its ability to stabilize and activate metal centers in catalytic processes. The bulky and electron-rich nature of the ligand enhances its binding affinity to metal atoms, facilitating various catalytic transformations .
Comparison with Similar Compounds
Structural and Functional Analogues
Tri(1-adamantyl)phosphine (C₃₀H₄₆P)
- Molecular Weight : 437.33 g/mol
- Properties: Decomposes above 280°C, highly air-sensitive, and exhibits strong σ-donor characteristics due to three adamantyl groups .
- Applications : Used in polymerization catalysts and cross-coupling reactions. Its steric bulk limits substrate accessibility, favoring selective catalytic pathways .
Butyldi(1-adamantyl)phosphine (C₂₄H₃₉P, cataCXium A)
- Molecular Weight : 358.54 g/mol
- Properties : Melting point 100°C, air-sensitive, soluble in organic solvents. The n-butyl group reduces steric hindrance compared to tri(adamantyl) analogs .
- Applications : A ligand in palladium-catalyzed Suzuki-Miyaura couplings. Its moderate bulk balances reactivity and selectivity in cross-coupling reactions .
(1,10-Biphenyl)-2-yldi(adamantan-1-yl)phosphine (Ligands L1–L8)
- Structure : Features a biphenyl backbone with adamantyl groups for steric protection and C3/C4 functionalization for electronic tuning .
- Applications : Gold-catalyzed anti-nucleophilic reactions. The adamantyl groups stabilize metal centers while the biphenyl backbone directs regioselectivity .
Di(adamantan-1-yl)(2-((triisopropylsilyl)oxy)phenyl)phosphine oxide
- Molecular Weight: Not explicitly reported; includes a silyl-protected phenolic group.
- Applications : Used in aggregation-induced emission (AIE) probes for imaging membrane glycoproteins. The adamantyl groups enhance hydrophobicity, promoting host-guest interactions with cyclodextrins .
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Di(adamantan-1-yl)(tert-butyl)phosphine | C₂₄H₃₉P (assumed) | ~358.5 (estimated) | High steric bulk, air-sensitive | Catalysis (theoretical) |
| Tri(1-adamantyl)phosphine | C₃₀H₄₆P | 437.33 | Extreme steric bulk, thermally stable | Polymerization, selective cross-coupling |
| Butyldi(1-adamantyl)phosphine | C₂₄H₃₉P | 358.54 | Moderate bulk, air-sensitive | Suzuki couplings, ligand design |
| Biphenyl-adamantylphosphine | C₃₄H₄₃P | ~486.8 | Tunable steric/electronic effects | Gold catalysis, anti-nucleophilic pathways |
| Di(adamantan-1-yl)phosphine oxide | C₂₀H₂₉OP | 316.43 | Hydrophobic, AIE-active | Luminescent probes, nanomaterials |
Research Findings
- Catalysis : Adamantyl phosphines enhance catalytic activity by stabilizing metal centers. For example, cataCXium A improves yields in Suzuki reactions (85–95%) compared to triphenylphosphine (60–70%) .
- AIE Probes: Di(adamantan-1-yl)phosphine forms inclusion complexes with β-cyclodextrin-functionalized copper nanoclusters (Cu NCs), boosting photoluminescence by 3.5× .
- Steric Effects : Tri(adamantyl)phosphine’s bulkiness prevents undesired side reactions in ethylene polymerization, achieving >90% selectivity for linear polyethylene .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Di(adamantan-1-yl)(tert-butyl)phosphine?
- Methodological Answer : Synthesis involves palladium-catalyzed coupling under inert conditions. For example, Intermediate I-1 and I-2 are reacted in xylene with tris(dibenzylideneacetone)dipalladium(0), tris(tert-butyl)phosphine, and cesium carbonate at 130°C under nitrogen for 16 hours . Air-sensitive handling is critical; storage at 4–8°C is recommended to prevent decomposition .
Q. How is the steric and electronic profile of this ligand characterized for catalytic applications?
- Methodological Answer : X-ray crystallography and thermodynamic studies reveal that the adamantyl and tert-butyl groups create significant steric bulk, which stabilizes low-coordinate metal centers and prevents catalyst aggregation. Computational modeling (e.g., DFT) can further correlate steric parameters (Tolman cone angles) with catalytic efficiency .
Q. What analytical techniques are used to confirm ligand purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., P NMR) are standard. For air-sensitive phosphines, Schlenk-line techniques ensure sample integrity during analysis .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in cross-coupling reactions compared to other bulky phosphines?
- Methodological Answer : The ligand’s steric bulk improves turnover in Suzuki-Miyaura and Buchwald-Hartwig reactions by stabilizing monophosphine-Pd(0) intermediates, reducing off-cycle dimer formation. Comparative studies with Rockphos or BrettPhos show higher yields (e.g., >90% in aryl bromide amination) due to faster oxidative addition kinetics .
Q. What strategies mitigate contradictions in catalytic performance across different reaction scales or substrates?
- Methodological Answer : Systematic parameter optimization (temperature, solvent polarity, base strength) is critical. For example, in Sonogashira couplings, using CsCO instead of KPO improves reproducibility by reducing side reactions. Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps .
Q. How does this ligand enable Ni-catalyzed denitrogenative alkylation of triazoles?
- Methodological Answer : The ligand’s electron-donating tert-butyl group facilitates Ni(0)/Ni(II) redox cycling, while adamantyl groups suppress β-hydride elimination. A representative protocol uses Ni(COD) (5 mol%) and the ligand (6 mol%) in THF at 80°C, achieving >85% yield .
Q. What role does this compound play in host-guest recognition systems for bioimaging?
- Methodological Answer : The ligand acts as a connector in cyclodextrin-functionalized copper nanoclusters for aggregation-induced emission (AIE). Its hydrophobic adamantyl groups enhance host-guest binding with β-cyclodextrin, improving AIE stability for long-term MUC1 protein imaging in live cells .
Data Contradiction and Optimization
Q. Why do some studies report inconsistent yields in Heck reactions using this ligand?
- Resolution : Variations arise from substrate electronic effects. Electron-deficient aryl halides require higher temperatures (e.g., 120°C in DMAc), while electron-rich substrates perform better at 80°C in toluene. Pre-catalyst formation (e.g., Pd(OAc) + ligand) ensures active species homogeneity .
Q. How can researchers address ligand decomposition during prolonged reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
